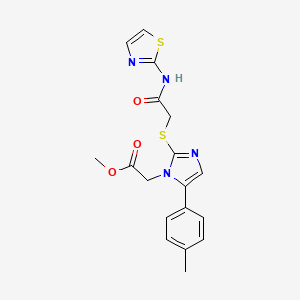

methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring an imidazole core substituted with a p-tolyl group at the 5-position and a thioether-linked thiazole moiety at the 2-position. The structure incorporates a methyl ester functional group, which enhances solubility and modulates reactivity.

Properties

IUPAC Name |

methyl 2-[5-(4-methylphenyl)-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-3-5-13(6-4-12)14-9-20-18(22(14)10-16(24)25-2)27-11-15(23)21-17-19-7-8-26-17/h3-9H,10-11H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOUCZVOFLPBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, identified by CAS number 1206988-55-7, is a thiazole derivative with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 388.46 g/mol. Its structure incorporates a thiazole ring, which is pivotal in contributing to various biological activities, particularly in medicinal chemistry.

Biological Activities

1. Antitumor Activity:

Research indicates that thiazole derivatives exhibit notable antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the thiazole moiety enhances cytotoxicity; modifications to the phenyl ring significantly impact activity levels. A study highlighted that certain imidazole derivatives displayed IC50 values as low as 27.42 nM against colorectal cancer cell lines, indicating strong potential for this compound in oncological applications .

2. Antimicrobial Properties:

This compound has demonstrated antimicrobial activity against a variety of pathogens. The thiazole ring is believed to disrupt microbial cell membranes or interfere with metabolic pathways. In vitro studies have shown significant activity against bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for closely related derivatives .

3. Anti-inflammatory Effects:

The anti-inflammatory potential of this compound has been explored through various assays. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

This compound may inhibit enzymes involved in cancer cell proliferation and survival, such as Bcl-2 family proteins, crucial for regulating apoptosis .

2. Interaction with DNA:

Some studies suggest that thiazole-containing compounds can intercalate into DNA, disrupting replication and transcription processes, thus inducing apoptosis in cancer cells .

Pharmacokinetics

This compound is slightly soluble in water and more soluble in alcohol and ether, which can influence its bioavailability and efficacy .

Summary of Biological Activities

| Activity Type | Description | IC50 Values/Effects |

|---|---|---|

| Antitumor | Significant cytotoxic effects on cancer cell lines | IC50 as low as 27.42 nM |

| Antimicrobial | Effective against various pathogens | MICs ranging from 0.22 to 0.25 μg/mL |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Various in vitro assay results |

Case Studies and Research Findings

- Anticancer Activity: A study on imidazole derivatives indicated potent activity against colorectal cancer cell lines, emphasizing the role of structural modifications in enhancing efficacy .

- Antimicrobial Evaluation: Research demonstrated significant antimicrobial effects with specific derivatives showing high potency against Staphylococcus aureus and Staphylococcus epidermidis .

- Inflammation Studies: Investigations into thiazole derivatives revealed their capacity to modulate inflammatory responses effectively, suggesting therapeutic applications in chronic inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and imidazole, including methyl 2-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, exhibit substantial antimicrobial properties. Studies have shown that compounds containing thiazole moieties demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing significant zones of inhibition at concentrations as low as 1 mg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to the presence of both imidazole and thiazole rings, which are known for their biological activities. Recent studies have highlighted several thiazole-based compounds that exhibit cytotoxic effects against various cancer cell lines, including human chronic myelogenous leukemia and glioblastoma cells. For example, certain derivatives showed IC50 values lower than reference drugs like doxorubicin, indicating strong anticancer potential .

Case Study: Anticancer Activity

A series of imidazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization in cancer cells. Compounds similar in structure to this compound displayed IC50 values ranging from 0.51 to 0.63 µM against the A549 lung cancer cell line, demonstrating significant potency .

Neurological Applications

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds have shown effectiveness in animal models of epilepsy, providing protection against seizures. The structure of this compound suggests it may possess similar neuroprotective effects due to the thiazole component .

Structure–Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique molecular structure. The presence of electron-withdrawing groups on the phenyl ring enhances its biological activity by increasing the compound's lipophilicity and reactivity with biological targets .

Summary of Key Findings on Structure–Activity Relationships:

| Component | Effect on Activity |

|---|---|

| Thiazole Ring | Enhances antimicrobial and anticancer activity |

| Imidazole Ring | Contributes to cytotoxic effects |

| Substituents on Phenyl Ring | Modulate potency; electron-withdrawing groups improve efficacy |

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several classes of heterocycles (Table 1). Key comparisons include:

Key Observations :

- The target compound uniquely combines a p-tolyl-substituted imidazole with a thiazole-acetamide side chain, distinguishing it from triazole-containing analogs (e.g., 9a) .

- Unlike benzothiophene-containing derivatives (e.g., C2), the target lacks fused aromatic systems, which may reduce steric hindrance and improve solubility .

Comparison of Yields and Conditions :

- Compound 9a (triazole-thiazole hybrid) was synthesized in 72% yield using click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) .

- C2 (benzothiophene-imidazole) required 20 hours of reflux with hydrazine hydrate, yielding 65% .

- Simpler thiazole esters (e.g., BP 23973) achieved >85% yields via straightforward esterification .

- The target compound likely follows a multi-step synthesis with moderate yields (~50–60%), similar to other imidazole-thiazole hybrids .

Physicochemical Properties

Analysis :

- The target compound ’s methyl ester and thioether linkage likely improve solubility compared to benzothiophene-containing C2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how is purity validated?

- Methodology : The compound can be synthesized via multi-step reactions involving thiazole and imidazole precursors. For example, refluxing with acetic acid and sodium acetate under controlled conditions facilitates cyclization and thioether bond formation (as seen in analogous syntheses) .

- Purity Verification : Use HPLC for assessing purity (>95%) and elemental analysis (CHNS) to confirm stoichiometry. IR and NMR (¹H/¹³C) validate functional groups and structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., p-tolyl methyl group at ~2.3 ppm) and carbonyl/thioether linkages .

- IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and S–S/S–C bonds (500–700 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety precautions are necessary during handling?

- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. For spills, neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Approach :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- Catalyst Selection : Transition metals (e.g., CuI) can accelerate thiol-alkyne "click" reactions in derivative syntheses .

- Temperature Control : Gradual heating (reflux at 80–100°C) minimizes side reactions like imidazole ring decomposition .

Q. How do computational models predict the compound’s bioactivity?

- Methods : Molecular docking (AutoDock Vina) evaluates binding to targets (e.g., enzymes with thiazole-binding pockets). MD simulations assess stability of ligand-receptor complexes .

- Case Study : Analogous compounds (e.g., 9c in ) showed binding affinity via hydrophobic interactions with active-site residues .

Q. How to resolve contradictions in elemental analysis data?

- Troubleshooting :

- Recalibration : Ensure combustion analysis instruments are calibrated with certified standards.

- Sample Purity : Re-crystallize from DMF/acetic acid to remove impurities affecting CHNS results .

- Alternative Methods : Use high-resolution mass spectrometry (HRMS) as a cross-validation tool .

Q. What strategies enable derivative synthesis for structure-activity relationship (SAR) studies?

- Derivatization Approaches :

- Side-Chain Modification : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-F-phenyl) to study electronic effects .

- Heterocycle Substitution : Introduce triazole or thiadiazole rings via cycloaddition reactions to enhance pharmacokinetic properties .

Data Contradiction Analysis

Q. Discrepancies in reported melting points across studies: How to address?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.